

An In-depth Technical Guide to (S)-3-Methyl-pyrrolidine-3-carboxylic Acid

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Compound of Interest

Compound Name: 3-Methyl-pyrrolidine-3-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Methyl-pyrrolidine-3-carboxylic acid is a chiral, non-proteinogenic amino acid analogue belonging to the class of substituted pyrrolidines. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of biologically active compounds due to its conformational rigidity and its ability to present substituents in a well-defined three-dimensional arrangement. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of (S)-3-Methyl-pyrrolidine-3-carboxylic acid, serving as a valuable resource for professionals in drug discovery and development.

Chemical Properties

(S)-3-Methyl-pyrrolidine-3-carboxylic acid is a white to yellow solid at room temperature. Its core structure consists of a five-membered pyrrolidine ring with a methyl group and a carboxylic acid moiety attached to the C3 position, with the stereochemistry at this chiral center being (S).

Physicochemical Data

A summary of the key physicochemical properties of (S)-3-Methyl-pyrrolidine-3-carboxylic acid is presented in the table below. It is important to note that while some properties have

been computationally predicted, experimental data for melting point, boiling point, and pKa are not readily available in the public domain and are often listed as "not available" by commercial suppliers.

Property	Value	Source
Molecular Formula	C ₆ H ₁₁ NO ₂	PubChem[1]
Molecular Weight	129.16 g/mol	PubChem[1]
CAS Number	1427203-57-3	PubChem[1]
Appearance	White to yellow solid	ChemicalBook[2]
Melting Point	Not available	
Boiling Point	Not available	
pKa	Not available	
Solubility	Not available	
XLogP3 (Computed)	-2.5	PubChem[1]
Storage Temperature	2-8°C (protect from light)	ChemicalBook[2][3]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of (S)-**3-Methyl-pyrrolidine-3-carboxylic acid**. While raw spectral data is not publicly available, typical spectral characteristics can be inferred from the analysis of similar structures and general principles of spectroscopy. Commercial suppliers like ChemicalBook indicate the availability of ¹H NMR, ¹³C NMR, IR, and MS spectra for this compound.[4]

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the methyl group, the methylene protons of the pyrrolidine ring, and the N-H proton. The chemical shifts will be influenced by the electron-withdrawing carboxylic acid group and the stereochemistry of the molecule.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display distinct signals for the six carbon atoms in the molecule, including the quaternary carbon at the C3 position, the methyl carbon,

the two methylene carbons of the pyrrolidine ring, and the carbonyl carbon of the carboxylic acid.

Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band in the region of $3300\text{--}2500\text{ cm}^{-1}$, which often overlaps with the C-H stretching vibrations.[5] A strong carbonyl (C=O) stretching absorption is expected between 1760 and 1690 cm^{-1} . [5] The spectrum of pyrrolidine itself shows N-H stretching between 3300 and 3400 cm^{-1} and C-H stretching peaks around 2970 and 2884 cm^{-1} . [6]

Mass Spectrometry: The mass spectrum of a carboxylic acid typically shows a molecular ion peak, although it can be weak for aliphatic acids.[7] Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (M-17) and the loss of the entire carboxyl group (M-45).[7][8]

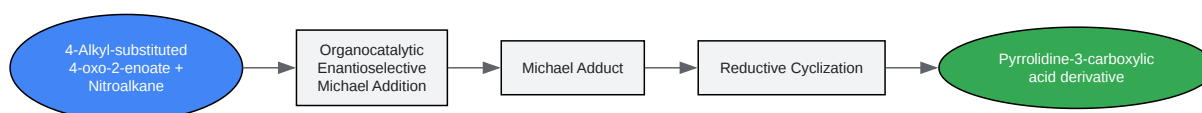
Experimental Protocols

The synthesis of enantiomerically pure substituted pyrrolidines is a key challenge in organic chemistry. One effective method for the preparation of related structures is through asymmetric Michael addition reactions.

Enantioselective Synthesis via Asymmetric Michael Addition

An organocatalytic enantioselective Michael addition of a nitroalkane to a 4-substituted 4-oxo-2-enoate can be employed, followed by a reductive cyclization to yield the desired pyrrolidine-3-carboxylic acid derivative. This approach has been successfully used to synthesize 5-methylpyrrolidine-3-carboxylic acid with high enantiomeric excess (97% ee) in just two steps.[9]

Workflow for the Synthesis of a Pyrrolidine-3-Carboxylic Acid Derivative:



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Caption: General workflow for the synthesis of pyrrolidine-3-carboxylic acid derivatives.

Detailed Experimental Steps (Adapted from a similar synthesis):

- Michael Addition:
 - To a solution of the 4-alkyl-substituted 4-oxo-2-enoate and the nitroalkane in a suitable solvent (e.g., toluene), add the organocatalyst (e.g., a chiral secondary amine).
 - Stir the reaction mixture at a controlled temperature (e.g., room temperature or below) until the reaction is complete, as monitored by TLC or HPLC.
 - Upon completion, quench the reaction and perform an aqueous workup.
 - Purify the resulting Michael adduct by column chromatography.
- Reductive Cyclization:
 - Dissolve the purified Michael adduct in a suitable solvent (e.g., methanol).
 - Add a reducing agent (e.g., palladium on carbon) and subject the mixture to hydrogenation.
 - After the reaction is complete, filter the catalyst and concentrate the solvent to obtain the crude product.
 - Purify the final pyrrolidine-3-carboxylic acid derivative by recrystallization or chromatography.

Biological Significance and Potential Applications

While specific biological activities for (S)-**3-Methyl-pyrrolidine-3-carboxylic acid** have not been extensively reported, the broader class of pyrrolidine-3-carboxylic acid derivatives has shown significant potential in drug discovery, particularly as enzyme inhibitors.

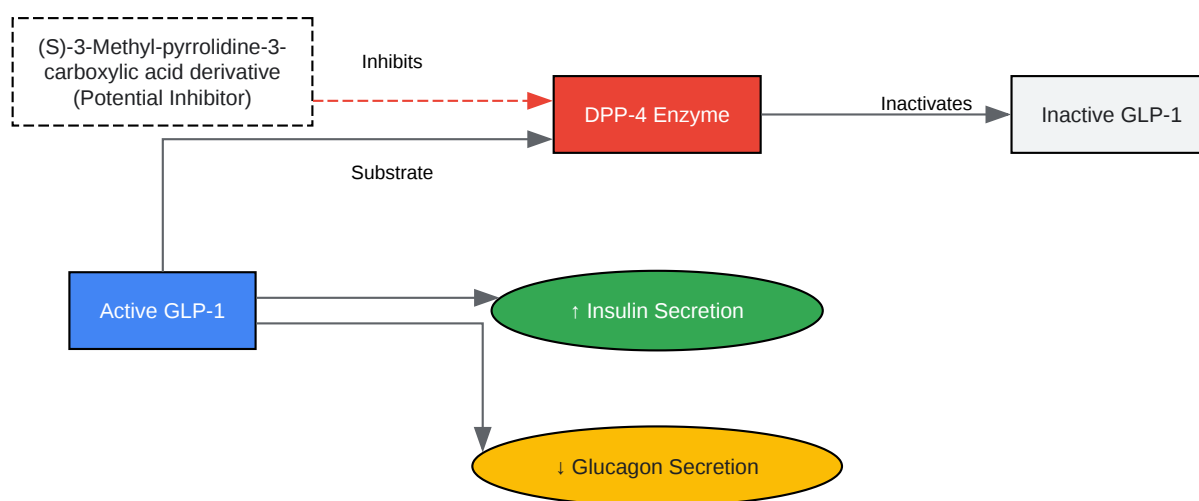
Role as Enzyme Inhibitors

The rigid pyrrolidine scaffold is ideal for positioning functional groups to interact with the active sites of enzymes, leading to potent and selective inhibition.[10]

Potential Enzyme Targets:

- **Dipeptidyl Peptidase-4 (DPP-4):** DPP-4 inhibitors are a class of oral hypoglycemics used for the treatment of type 2 diabetes. Several marketed DPP-4 inhibitors, such as vildagliptin and saxagliptin, are based on a pyrrolidine scaffold.[10][11]
- **α -Amylase and α -Glucosidase:** Inhibitors of these enzymes can help regulate postprandial glucose levels, making them valuable targets for managing diabetes and obesity. Pyrrolidine derivatives have been investigated as potential inhibitors of both α -amylase and α -glucosidase.[12]
- **Enoyl-Acyl Carrier Protein Reductase (InhA):** InhA is a key enzyme in the fatty acid biosynthesis pathway of *Mycobacterium tuberculosis*, the causative agent of tuberculosis. Pyrrolidine carboxamides have been identified as a novel class of potent InhA inhibitors.[13]

Signaling Pathway of DPP-4 Inhibition:



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Caption: Potential role of a pyrrolidine derivative in the DPP-4 inhibition pathway.

Given the established role of the pyrrolidine-3-carboxylic acid scaffold in targeting these and other enzymes, (S)-**3-Methyl-pyrrolidine-3-carboxylic acid** represents a valuable building block for the design and synthesis of novel therapeutic agents. Its specific stereochemistry and substitution pattern may offer unique advantages in terms of potency, selectivity, and pharmacokinetic properties. Further research into the biological activities of this compound is warranted to explore its full therapeutic potential.

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